molecular formula C16H29N3O2 B2797688 N-cyclohexyl-4-(oxolan-3-yl)-1,4-diazepane-1-carboxamide CAS No. 2319807-62-8

N-cyclohexyl-4-(oxolan-3-yl)-1,4-diazepane-1-carboxamide

Cat. No.: B2797688
CAS No.: 2319807-62-8
M. Wt: 295.427
InChI Key: FRCNNFZNVZSHOA-UHFFFAOYSA-N
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Description

N-cyclohexyl-4-(oxolan-3-yl)-1,4-diazepane-1-carboxamide is a chemical compound of interest in medicinal chemistry and neuroscience research. It features a 1,4-diazepane core structure, a motif found in compounds that are investigated for their potential to interact with central nervous system targets . Specifically, structurally related substituted diazepane derivatives have been identified as orexin receptor antagonists . The orexin system plays a critical role in the regulation of sleep-wake cycles, arousal, and feeding behavior . As a result, orexin receptor antagonists are a major area of investigation for the treatment of insomnia and other neurological disorders . The incorporation of both a cyclohexyl and an oxolan-3-yl (tetrahydrofuran-3-yl) substituent in this molecule contributes to its unique stereochemistry and physicochemical properties, making it a valuable intermediate for probing structure-activity relationships. This product is intended for research purposes such as in vitro binding assays, functional activity studies, and as a building block for further chemical synthesis. It is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-cyclohexyl-4-(oxolan-3-yl)-1,4-diazepane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H29N3O2/c20-16(17-14-5-2-1-3-6-14)19-9-4-8-18(10-11-19)15-7-12-21-13-15/h14-15H,1-13H2,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRCNNFZNVZSHOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)N2CCCN(CC2)C3CCOC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H29N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-4-(oxolan-3-yl)-1,4-diazepane-1-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Diazepane Ring: The diazepane ring can be synthesized through a cyclization reaction involving appropriate diamines and dihalides under basic conditions.

    Introduction of the Tetrahydrofuran Ring: The tetrahydrofuran ring can be introduced through a nucleophilic substitution reaction using a suitable tetrahydrofuran derivative.

    Attachment of the Cyclohexyl Group: The cyclohexyl group can be attached via a coupling reaction, such as a Grignard reaction or a palladium-catalyzed cross-coupling reaction.

    Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group through an amidation reaction using an appropriate amine and carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-4-(oxolan-3-yl)-1,4-diazepane-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles or electrophiles in the presence of suitable catalysts or under thermal conditions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while reduction may yield amine or alcohol derivatives.

Scientific Research Applications

N-cyclohexyl-4-(oxolan-3-yl)-1,4-diazepane-1-carboxamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-cyclohexyl-4-(oxolan-3-yl)-1,4-diazepane-1-carboxamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit the enzymatic activity of indoleamine 2,3-dioxygenase (IDO), leading to the modulation of tryptophan metabolism and immune response . The compound’s structure allows it to bind to the active site of the enzyme, thereby preventing substrate access and subsequent catalytic activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues in Heterocyclic Chemistry

The compound shares core features with two classes of molecules:

  • 1,4-Diazepane derivatives: These are known for their role in pharmaceuticals (e.g., anxiolytics and antipsychotics). For example, 1,4-diazepane carboxamides often exhibit enhanced metabolic stability compared to smaller heterocycles like piperidines due to their larger ring size .
  • Oxolane-containing compounds: Tetrahydrofuran derivatives, such as 1,3-dioxolane (CAS 646-06-0) and 4-methyl-1,3-dioxolane (CAS 1072-47-5), are noted for their polarity and ability to act as hydrogen-bond acceptors, influencing solubility and bioavailability .

Key Comparative Data (Hypothetical Framework)

Property N-cyclohexyl-4-(oxolan-3-yl)-1,4-diazepane-1-carboxamide 1,4-Diazepane-1-carboxamide (Base Structure) 4-Methyl-1,3-dioxolane (CAS 1072-47-5)
Molecular Weight ~309 g/mol (estimated) ~155 g/mol 88.11 g/mol
Polar Surface Area (Ų) ~70 (predicted) ~50 27
LogP ~2.1 (estimated) ~0.8 0.3
Bioactivity Potential CNS modulation (hypothetical) Limited data Solvent/Intermediate

Notes:

  • The diazepane core may confer prolonged half-life compared to smaller heterocycles, as seen in related 1,4,2-oxazaphosphepines, where ring expansion improved thermal stability .
  • The oxolane substituent likely enhances water solubility relative to purely aliphatic analogues, akin to 1,3-dioxolane derivatives .

Research Findings and Limitations

  • Synthetic Challenges: The compound’s synthesis would require regioselective functionalization of the diazepane ring, similar to methods for 1,4,2-oxazaphosphepines (via reactions of benzoxazines with phosphine reagents) .
  • The oxolane group could modulate selectivity, as seen in oxazaphosphepines with chiral centers influencing receptor interactions .

Critical Analysis of Evidence Gaps

The provided evidence lacks explicit data on this compound. Key gaps include:

Experimental Characterization : Absence of NMR, X-ray, or chromatographic data to confirm structure and purity.

Biological Activity: No in vitro or in vivo studies to validate hypothesized CNS effects.

Synthetic Protocols: No documented methods for its preparation.

Biological Activity

N-cyclohexyl-4-(oxolan-3-yl)-1,4-diazepane-1-carboxamide is a complex organic compound characterized by its unique structural features, including a cyclohexyl group, a diazepane ring, and an oxolane moiety. Its molecular formula is C16H29N3O2C_{16}H_{29}N_{3}O_{2} with a molecular weight of approximately 295.43 g/mol. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of indoleamine 2,3-dioxygenase (IDO), which plays a critical role in immune regulation and cancer therapy.

Structural Characteristics

The compound's structure can be broken down into several key components:

  • Cyclohexyl Group : Provides hydrophobic characteristics.
  • Diazepane Ring : A seven-membered heterocyclic structure containing two nitrogen atoms.
  • Oxolane (Tetrahydrofuran) Moiety : A five-membered cyclic ether that enhances solubility and bioavailability.

Research indicates that this compound may inhibit IDO activity. IDO is involved in the metabolism of tryptophan to kynurenine, which can suppress T cell activity and promote tumor immune evasion. By inhibiting this enzyme, the compound may enhance immune responses against tumors.

Potential Applications

The biological activity of this compound suggests several therapeutic applications:

  • Cancer Therapy : As an IDO inhibitor, it could be utilized in immunotherapy to enhance anti-tumor immunity.
  • Autoimmune Diseases : Modulating IDO activity may help in conditions where immune tolerance is disrupted.

Comparative Analysis

To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:

Compound NameStructural FeaturesUnique Aspects
N-cyclohexyl-4-(tetrahydrofuran-3-yl)-1,4-diazepane-1-carboxylateSimilar diazepane and tetrahydrofuran ringsContains a carboxylate instead of a carboxamide group
N-cyclohexyl-4-(tetrahydrofuran-3-yl)-1,4-diazepane-1-sulfonamideSimilar structure with sulfonamide groupSulfonamide may impact solubility and biological activity differently
N-cyclohexyl-4-(tetrahydrofuran-3-yl)-1,4-diazepane-1-carbothioamideSimilar structure with carbothioamide groupMay exhibit different reactivity due to sulfur presence

Synthesis and Research Findings

The synthesis of this compound typically involves multi-step processes that can include:

  • Formation of the diazepane ring.
  • Introduction of the oxolane moiety.
  • Functionalization to produce the carboxamide group.

Research findings indicate that the compound's interactions with IDO can be quantified through various assays measuring enzyme activity and immune response modulation. However, detailed studies on pharmacokinetics and bioavailability are still lacking.

Q & A

Q. What synthetic methodologies are commonly employed for synthesizing N-cyclohexyl-4-(oxolan-3-yl)-1,4-diazepane-1-carboxamide, and what challenges arise during diazepane ring formation?

The synthesis typically involves multi-step processes, including coupling reactions and protective group strategies. For instance, tert-butyl homopiperazine-1-carboxylate derivatives are coupled with carboxylic acids using amide coupling reagents (e.g., DCC or acid chlorides), followed by BOC deprotection with HCl . Challenges include regioselectivity in diazepane ring closure and maintaining stereochemical integrity during functionalization of the oxolan-3-yl group. Optimizing reaction conditions (e.g., solvent polarity, temperature) is critical to minimize side reactions.

Q. What analytical techniques are recommended for verifying the structural integrity and purity of this compound?

High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 2D techniques like COSY/HSQC) are essential for structural confirmation. For purity assessment, reverse-phase HPLC with UV detection or LC-MS is advised. Computational tools, such as molecular modeling software, can validate geometric and electronic properties by comparing experimental data with simulated spectra .

Q. What preliminary biological screening approaches are used to evaluate its bioactivity?

Initial screens often involve in vitro assays targeting enzymes or receptors linked to therapeutic pathways (e.g., kinase inhibition for anticancer potential). For example, enzyme inhibition assays using recombinant kinases (CDK4/CDK6) and cytotoxicity tests on cancer cell lines (e.g., MTT assays) provide baseline activity data. Selectivity is assessed against related off-target enzymes (e.g., EGFR, VEGFR) to identify specificity .

Advanced Research Questions

Q. How do structural modifications at the cyclohexyl and oxolan-3-yl positions affect biological activity, and what methodologies enable structure-activity relationship (SAR) studies?

Systematic SAR studies involve synthesizing analogs with substituent variations (e.g., replacing cyclohexyl with phenyl or cyclopentyl groups) and evaluating their bioactivity. For instance, replacing thian-4-yl with oxolan-3-yl in related compounds alters lipophilicity and hydrogen-bonding capacity, impacting target binding . Computational docking (e.g., AutoDock) and molecular dynamics simulations predict binding modes, while free-energy perturbation calculations quantify affinity changes .

Q. How can conflicting data on enzyme inhibition profiles be resolved, and what statistical approaches are employed?

Contradictory inhibition data may arise from assay variability (e.g., buffer conditions, enzyme sources). To resolve discrepancies, orthogonal assays (e.g., SPR for binding kinetics vs. fluorescence-based activity assays) are used. Statistical methods like Bland-Altman analysis or hierarchical clustering identify systematic biases, while meta-analyses aggregate data from multiple studies to refine IC₅₀ values .

Q. What strategies optimize synthetic yields for large-scale production while maintaining stereochemical fidelity?

Catalytic asymmetric synthesis (e.g., chiral auxiliaries or organocatalysts) ensures stereocontrol during diazepane ring formation. Flow chemistry improves reproducibility in coupling steps by maintaining precise reaction parameters. Process optimization via Design of Experiments (DoE) identifies critical variables (e.g., stoichiometry, solvent ratios), while in-line analytics (e.g., FTIR) monitor intermediate purity .

Q. How does the compound’s conformational flexibility influence its pharmacokinetic properties, and what in silico tools predict metabolic stability?

The diazepane and oxolane rings introduce conformational flexibility, affecting membrane permeability and metabolic susceptibility. Tools like Schrödinger’s QikProp predict logP and bioavailability, while CYP450 inhibition assays (e.g., human liver microsomes) assess metabolic stability. Molecular dynamics simulations (e.g., Desmond) model interactions with cytochrome P450 enzymes to identify vulnerable sites .

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